molecular formula C25H43Cl2N3O3 B11959924 Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride CAS No. 113873-29-3

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Cat. No.: B11959924
CAS No.: 113873-29-3
M. Wt: 504.5 g/mol
InChI Key: LTICQQSZKJMFNZ-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This compound, in particular, is characterized by its unique molecular structure, which includes a pentyloxyphenyl group and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride typically involves multiple steps:

    Formation of the pentyloxyphenyl intermediate: This step involves the reaction of pentyloxyphenol with a suitable reagent to introduce the carbamate group.

    Introduction of piperidinyl groups: The intermediate is then reacted with piperidine and a suitable alkylating agent to introduce the piperidinyl groups.

    Formation of the final ester: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pentyloxyphenyl group.

    Reduction: Reduction reactions may target the carbamate or ester groups.

    Substitution: The piperidinyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, carbamates are often studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.

Medicine

Medically, carbamates have been explored for their potential therapeutic applications. This compound may be evaluated for its pharmacological properties, including its efficacy and safety as a drug candidate.

Industry

In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. This compound may be studied for its effectiveness and environmental impact as an agricultural chemical.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of neurotransmitter degradation or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate with different functional groups.

    Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a pentyloxyphenyl group.

    Carbamic acid, phenyl ester: A compound with a phenyl group, lacking the piperidinyl groups.

Uniqueness

The uniqueness of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its complex structure, which includes both pentyloxyphenyl and piperidinyl groups. This structure may confer unique chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

113873-29-3

Molecular Formula

C25H43Cl2N3O3

Molecular Weight

504.5 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)propan-2-yl N-(2-pentoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C25H41N3O3.2ClH/c1-2-3-12-19-30-24-14-7-6-13-23(24)26-25(29)31-22(20-27-15-8-4-9-16-27)21-28-17-10-5-11-18-28;;/h6-7,13-14,22H,2-5,8-12,15-21H2,1H3,(H,26,29);2*1H

InChI Key

LTICQQSZKJMFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Origin of Product

United States

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